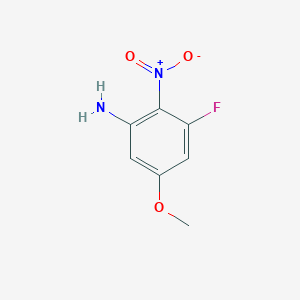

3-Fluoro-5-methoxy-2-nitroaniline

Description

3-Fluoro-5-methoxy-2-nitroaniline (CAS: 96449-90-0) is a nitroaniline derivative featuring a fluorine atom at the 3-position, a methoxy group at the 5-position, and a nitro group at the 2-position of the benzene ring. This compound is commercially available with purities ≥95% and serves as a critical building block in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its molecular formula is C₇H₇FN₂O₃ (molecular weight: 186.14 g/mol). The nitro group enhances electrophilic reactivity, while the electron-donating methoxy and electron-withdrawing fluorine substituents influence its solubility and electronic properties.

Properties

IUPAC Name |

3-fluoro-5-methoxy-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSXRDNMXIUMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The amino group of 3-fluoro-5-methoxyaniline is protected as an acetamide derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step converts the amine into a less reactive acetanilide, stabilizing the ring against electrophilic over-nitration or decomposition.

Reaction Conditions:

Directed Nitration at the 2-Position

Nitration of the protected intermediate, N-(3-fluoro-5-methoxyphenyl)acetamide, is performed using a mixed acid system (HNO₃/H₂SO₄). The methoxy group at the 5-position and fluorine at the 3-position act as ortho/para directors, while the acetamide group deactivates the ring, favoring nitration at the 2-position.

Reaction Conditions:

Deprotection to Regenerate the Amino Group

The acetamide group is hydrolyzed under acidic or basic conditions to yield the final product. Hydrochloric acid in methanol under reflux is commonly used for this step.

Reaction Conditions:

Table 1: Yield Data for Protection-Nitration-Deprotection Route

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | Acetic anhydride, pyridine | 90 | 98 |

| Nitration | HNO₃/H₂SO₄ | 78 | 95 |

| Deprotection | HCl/MeOH | 73 | 97 |

Alternative Pathways: Halogen Substitution and Reductive Amination

Nucleophilic Aromatic Substitution (NAS)

A less common route involves substituting a halogen atom (e.g., chlorine or bromine) at the 2-position of 3-fluoro-5-methoxy-nitrobenzene with an amino group. This method requires activating the ring toward nucleophilic attack, often achieved using ammonia under high pressure.

Reaction Conditions:

Reductive Amination of Nitro Precursors

Reduction of a pre-existing nitro group at the 1-position (e.g., in 3-fluoro-5-methoxy-1-nitrobenzene) to an amine is theoretically feasible but impractical due to competing reduction of other nitro groups in multi-nitro intermediates.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Protection-Nitration | High regioselectivity, scalable | Multi-step, requires harsh acids |

| NAS | Single-step amination | Low yields, requires specialized conditions |

| Reductive Amination | Direct nitro-to-amine conversion | Not feasible for multi-nitro systems |

The protection-nitration-deprotection route remains the most industrially viable method due to its reproducibility and higher yields. NAS approaches, while conceptually simpler, suffer from scalability issues and moderate efficiency.

Mechanistic Insights and Side Reactions

Nitration Regiochemistry

The methoxy group’s strong ortho/para-directing effect competes with the fluorine’s meta-directing influence. Computational studies suggest that the acetamide group’s electron-withdrawing nature attenuates the methoxy group’s activation, directing nitration to the 2-position (ortho to methoxy).

Byproduct Formation

Common byproducts include:

-

Over-nitrated derivatives: Resulting from prolonged exposure to nitrating agents.

-

Ring-degradation products: Formed under excessively acidic or high-temperature conditions.

Table 3: Optimization Parameters to Minimize Byproducts

| Parameter | Optimal Range | Effect on Byproducts |

|---|---|---|

| Nitration temperature | 0–5°C | Reduces over-nitration |

| HNO₃ equivalence | 1.0–1.1 equiv | Limits di-nitration |

| Reaction time | 4–6 hours | Prevents ring degradation |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxy-2-nitroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using reducing agents such as iron (Fe) and hydrogen gas (H₂).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of corresponding nitroso compounds and dinitro compounds.

Reduction: Production of 3-fluoro-5-methoxyaniline and other reduced derivatives.

Substitution: Generation of various substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

3-Fluoro-5-methoxy-2-nitroaniline serves as a key building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, making it valuable for creating more complex molecules. For example, it can be utilized in the synthesis of heterocyclic compounds and other derivatives that are important in medicinal chemistry.

Research has indicated potential biological activities associated with this compound. Studies are ongoing to evaluate its antimicrobial and anticancer properties. The compound's structural similarity to other nitroaniline derivatives suggests that it may exhibit similar biological effects, making it a candidate for further pharmacological investigation .

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its potential role in drug development. It may serve as an intermediate in synthesizing pharmaceutical agents targeting various diseases, including cancer. The modification of its structure can lead to compounds with enhanced efficacy and reduced side effects .

Industrial Applications

The compound is also employed in industrial settings, particularly in the production of dyes and pigments. Its vibrant color properties make it suitable for use in various formulations where color stability and intensity are required.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against several pathogenic bacteria. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Research

Another research focused on evaluating the anticancer activity of compounds derived from this compound. In vitro assays showed promising results against specific cancer cell lines, indicating that structural modifications could enhance its therapeutic potential .

Mechanism of Action

3-Fluoro-5-methoxy-2-nitroaniline is similar to other nitroaniline derivatives, such as 4-fluoro-2-methoxy-5-nitroaniline and 5-fluoro-3-methoxy-2-nitroaniline. its unique combination of functional groups gives it distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-Fluoro-2-methoxy-5-nitroaniline (CAS: 1075705-01-9)

- Structural Differences : The fluorine and methoxy groups are transposed (fluoro at 4-position, methoxy at 2-position).

- Properties: Similar molecular weight (186.14 g/mol) but distinct solubility (sparingly soluble in water, soluble in ethanol/acetone) due to altered polarity .

- Applications : Key intermediate in synthesizing Mereletinib, a BRAFV600E kinase inhibitor for cancer therapy .

- Safety : Higher toxicity compared to 3-Fluoro-5-methoxy-2-nitroaniline, requiring stringent handling protocols .

2-Fluoro-5-nitroaniline (CAS: 369-36-8) and 2-Fluoro-4-nitroaniline (CAS: 369-35-7)

- Structural Differences : Lack methoxy group; nitro and fluorine positions vary.

- Properties : Lower molecular weight (156.11 g/mol) and higher melting points (99–101°C) due to reduced steric hindrance .

- Reactivity : Nitro group at the 4-position (ortho to fluorine) increases electrophilicity, making these compounds more reactive in substitution reactions .

Halogen-Substituted Analogs

4-Chloro-2-fluoro-5-nitroaniline

Methoxy/Nitro-Modified Derivatives

5-Methoxy-N-methyl-2-nitroaniline (CAS: 69397-93-9)

- Structural Differences : N-methylation replaces the amine hydrogen.

- Properties : Reduced hydrogen-bonding capacity lowers solubility in polar solvents .

- Applications : Intermediate in dye synthesis due to stabilized aromatic resonance .

4-Methoxy-5-methyl-2-nitroaniline (CAS: 55730-09-1)

Key Research Findings and Data Tables

Table 1: Physical and Chemical Properties of Selected Nitroanilines

Table 2: Substituent Effects on Reactivity and Bioactivity

Biological Activity

3-Fluoro-5-methoxy-2-nitroaniline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to an aniline ring. Its molecular formula is CHFNO with a molecular weight of 188.14 g/mol. The structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the nitration of 3-fluoro-5-methoxyaniline using nitric acid in the presence of an acid catalyst. This process requires careful control to ensure the correct placement of the nitro group.

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | Controlled temperature |

| 2 | Purification | Ethanol | Recrystallization |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In one study, derivatives of similar nitroaniline compounds were evaluated for their efficacy against various bacterial strains, showcasing potential as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A related study demonstrated that certain nitroaniline derivatives displayed cytotoxic effects against several tumor cell lines through MTT assays, indicating that modifications to the aniline structure can enhance biological activity .

The mechanism by which this compound exerts its biological effects is thought to involve the generation of reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules, leading to cell death or inhibition of cell proliferation.

Case Studies and Research Findings

- Antitubercular Activity : A study on a series of nitroaniline derivatives found that specific modifications led to increased activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 4 μg/mL . This suggests that this compound could be a candidate for further development in treating tuberculosis.

- Cytotoxicity Assays : In cytotoxicity assays conducted on various tumor cell lines, compounds similar to this compound showed varying degrees of cytotoxicity, with some derivatives exhibiting IC₅₀ values indicating potent activity against cancer cells .

Comparative Biological Activity Table

| Compound | MIC (μg/mL) | IC₅₀ (μM) | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | Antimicrobial/Anticancer |

| Derivative A | 4 | TBD | Antitubercular |

| Derivative B | 16 | TBD | Cytotoxic |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-5-methoxy-2-nitroaniline with high purity?

- Methodological Answer : The synthesis typically involves nitration of a pre-substituted aniline derivative. For example, nitration of 3-fluoro-5-methoxyaniline under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring reaction progress with TLC or HPLC ensures minimal by-products like regioisomers (e.g., 4-nitro derivatives) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons; methoxy groups show singlet at ~δ 3.8 ppm).

- IR : Confirm nitro (-NO₂) stretching vibrations at ~1520 and 1350 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ should align with the molecular weight (C₇H₆FN₂O₃; calc. ~200.13 g/mol). Compare with databases like NIST Chemistry WebBook for validation .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and hydrolysis. Avoid exposure to reducing agents, as the nitro group is susceptible to reduction. Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation pathways using HPLC .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluoro and nitro groups activate the aromatic ring toward nucleophilic attack at the para position relative to the nitro group. Methoxy’s electron-donating effect may stabilize intermediates. Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites. Experimentally, track substitution kinetics (e.g., with thiols or amines) via UV-Vis spectroscopy .

Q. What strategies mitigate contradictions in reported melting points or spectral data for fluoro-nitroaniline derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis under strictly anhydrous conditions and characterize via DSC (Differential Scanning Calorimetry) to confirm melting points. Cross-validate spectral data with authentic samples or computational tools (e.g., ACD/Labs NMR predictor). Publish detailed experimental conditions (e.g., solvent, heating rate) to enhance reproducibility .

Can this compound serve as a precursor for bioactive molecules? Design a protocol to evaluate its potential.

- Methodological Answer :

- Step 1 : Reduce the nitro group to an amine (e.g., H₂/Pd-C in ethanol) to generate 3-fluoro-5-methoxy-1,2-diaminobenzene.

- Step 2 : Screen for biological activity (e.g., antimicrobial assays against Gram+/Gram− bacteria; IC₅₀ determination in cancer cell lines).

- Step 3 : Use SAR analysis to compare with analogs (e.g., 5-Chloro-2-nitroaniline or trifluoromethoxy derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.